![molecular formula C21H25N3O6S B2759926 Methyl (4-((3-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 305342-53-4](/img/structure/B2759926.png)
Methyl (4-((3-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs . The compound also contains a carbamate group and a sulfonyl group, which are common functional groups in organic chemistry.
Molecular Structure Analysis
The compound contains a piperidine ring, a carbamate group, and a sulfonyl group. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The carbamate group consists of a carbonyl group (C=O) and an amine group (NH2), and the sulfonyl group consists of a sulfur atom bonded to two oxygen atoms and a carbon atom.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbamate group could potentially undergo hydrolysis, and the piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the functional groups present. For example, the presence of the piperidine ring could potentially make the compound basic . The carbamate and sulfonyl groups could potentially influence the compound’s solubility and stability .Scientific Research Applications
Chemical Synthesis and Derivatives
Methyl (4-((3-((3-methoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate and its derivatives are involved in various chemical syntheses. For example, Velikorodov et al. (2014) detailed the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment through condensation processes, highlighting their potential for creating chromene derivatives and exploring their chemical properties (Velikorodov et al., 2014). Similarly, Velikorodov and Imasheva (2008) worked on the synthesis of carbamate derivatives of coumarin and chromene, showcasing the versatility of carbamate chemistry in producing novel compounds (Velikorodov & Imasheva, 2008).
Biological Activity and Potential Applications
The molecule has shown potential in the realm of biological activity and medicinal chemistry. Hu et al. (2001) developed a series of (4-piperidin-1-yl)-phenyl sulfonamides, evaluating their activity on the human beta(3)-adrenergic receptor, demonstrating the molecule's relevance in drug discovery for targeting specific receptors (Hu et al., 2001). Another significant application is in the synthesis of imaging agents for pancreatic beta-cells, as illustrated by Wängler et al. (2004), who synthesized a compound for noninvasive investigation of SUR1 receptor status via PET imaging, potentially aiding in diabetes research (Wängler et al., 2004).
Future Directions
properties
IUPAC Name |
methyl N-[4-[3-[(3-methoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-18-7-3-6-17(13-18)22-20(25)15-5-4-12-24(14-15)31(27,28)19-10-8-16(9-11-19)23-21(26)30-2/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVUDQULBWXRKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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